
Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate” is a novel compound that has recently gained attention in research and industry due to its potential applications. It belongs to a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs involves commonly used synthetic strategies for constructing the core scaffold . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Aplicaciones Científicas De Investigación
Antineoplastic Activity
The research on substituted isoquinoline-1-carboxaldehyde thiosemicarbazones has revealed significant antineoplastic activity in mouse models bearing L1210 leukemia. These compounds, derived through a series of chemical reactions from isoquinoline derivatives, have shown optimum antitumor effects. The findings suggest potential pathways for the development of new cancer treatments focusing on leukemia (Liu, Lin, Penketh, & Sartorelli, 1995).
Neuroprotective Effects in Alzheimer's Disease
A study on carbamate structures, which includes derivatives similar to Methyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, has optimized the binding to butyrylcholinesterase (BChE) for longer durations. These novel inhibitors exhibit high selectivity for human BChE over acetylcholinesterase and demonstrate neuroprotective properties in Alzheimer's disease models. This research supports the potential of BChE inhibitors in treating neurodegenerative diseases, providing insights into the development of disease-modifying treatments for Alzheimer's (Hoffmann et al., 2019).
Antibiotic Properties
Investigation into the ethyl acetate extract of Janibacter limosus cultures led to the discovery of helquinoline, a tetrahydroquinoline derivative with high biological activity against bacteria and fungi. This compound's synthesis and characterization point towards its potential as a new class of antibiotics, emphasizing the versatility of tetrahydroisoquinoline derivatives in developing treatments against microbial infections (Asolkar et al., 2004).
Therapeutic Activities and Drug Discovery
Tetrahydroisoquinolines (THIQs) are recognized for their role in a wide range of therapeutic activities, including cancer and central nervous system disorders. The US FDA approval of trabectedin, a drug based on THIQ scaffold, for treating soft tissue sarcomas highlights the significance of these compounds in drug discovery. THIQ derivatives are also promising candidates for infectious diseases such as malaria, tuberculosis, and HIV-infection, showcasing their broad potential in medicinal chemistry (Singh & Shah, 2017).
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a structural motif in this compound, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with the 1,2,3,4-tetrahydroisoquinoline motif have been shown to impact a variety of biochemical pathways, leading to downstream effects .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines can have various effects on cellular processes .
Action Environment
It is known that environmental factors can impact the action of compounds with the 1,2,3,4-tetrahydroisoquinoline motif .
Propiedades
IUPAC Name |
methyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)15-6-5-10-3-4-12(7-11(10)8-15)14-13(17)18-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUTWCIWVQMBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
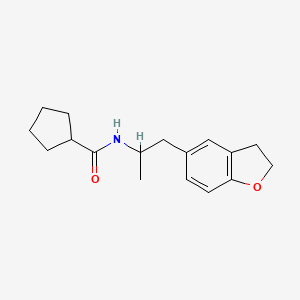
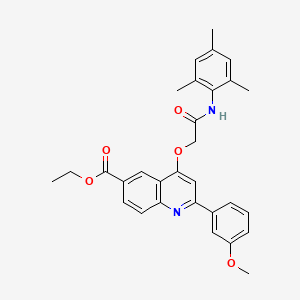
![2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2604028.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2604029.png)
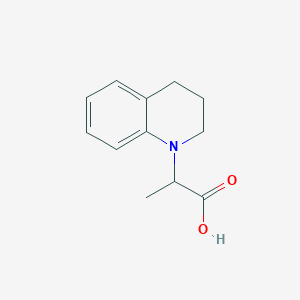
![3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione](/img/structure/B2604031.png)
![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)

![N-(3-chloro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2604034.png)
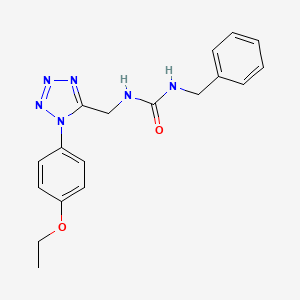

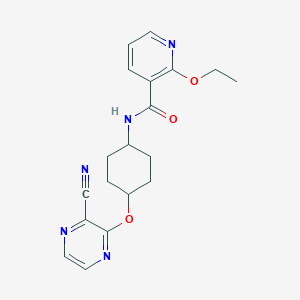
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2604046.png)
![2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B2604048.png)
